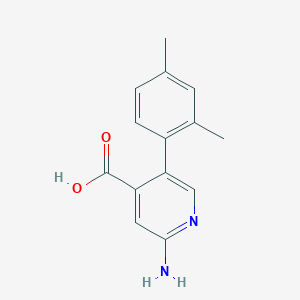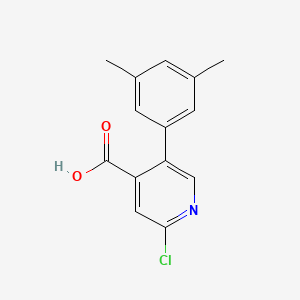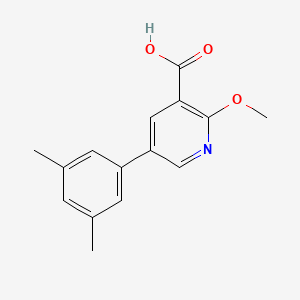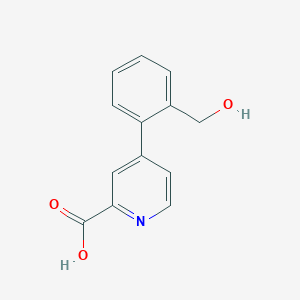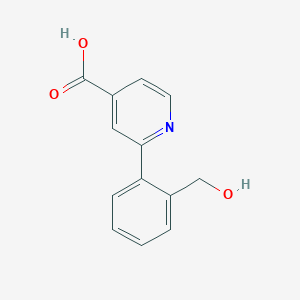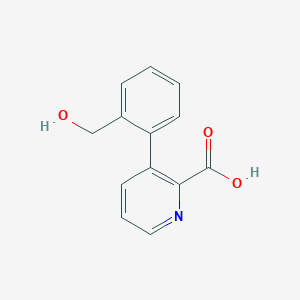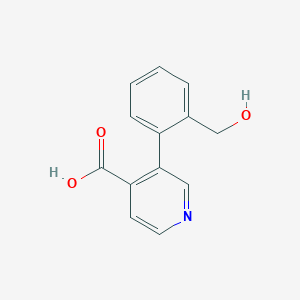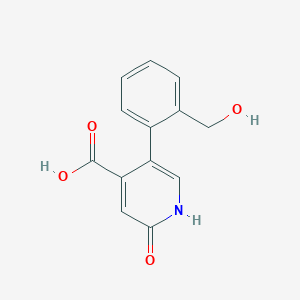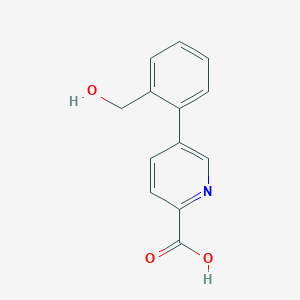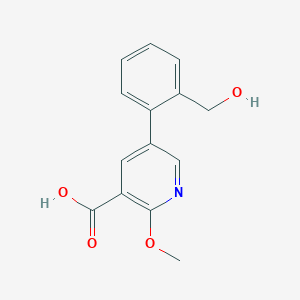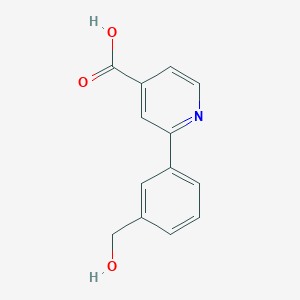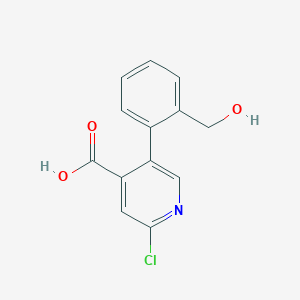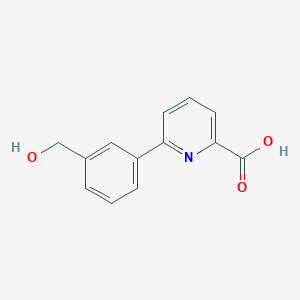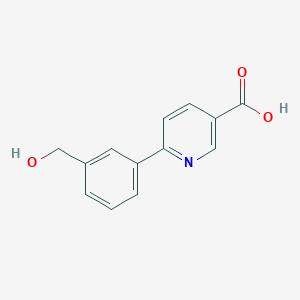
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid core with a hydroxymethylphenyl group attached to the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with nicotinic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysis, where enzymes such as nicotinic acid dehydrogenase are employed to convert nicotinic acid into the desired product. This method offers advantages in terms of selectivity and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: The major product is 6-(3-carboxyphenyl)nicotinic acid.
Reduction: The major product is 6-(3-aminomethylphenyl)nicotinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets. In biological systems, it may act by modulating the activity of enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid:
6-Hydroxynicotinic Acid: A related compound with hydroxylation at a different position.
3-Hydroxymethylbenzaldehyde: A precursor in the synthesis of 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-14-12)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLGJADAHYCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
